molecular formula C15H12N2O5 B5590392 N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5590392
M. Wt: 300.27 g/mol
InChI Key: URJMWMCWUAMRLU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide is a chemical compound that features a benzodioxole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 1,3-benzodioxole with 4-nitrophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, substituted benzodioxoles, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological receptors or enzymes, leading to various physiological effects. The benzodioxole ring may also contribute to the compound’s overall activity by stabilizing the molecular structure and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-(4-nitrophenyl)-1-piperazinyl)-1-propanone

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(7-10-1-4-12(5-2-10)17(19)20)16-11-3-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJMWMCWUAMRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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